![molecular formula C22H44F3O7P B15073242 [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process may include:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as hexadecoxy and trifluoroethoxy derivatives.
Formation of the Phosphate Group: The intermediates are then reacted with phosphoric acid or its derivatives to introduce the phosphate group.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. Techniques such as continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions, particularly those involving phosphate groups and their role in signaling pathways.
Medicine
In medicine, the compound’s unique structure may offer potential therapeutic applications, such as drug delivery systems or as a component of novel pharmaceuticals.
Industry
In industrial applications, the compound can be used in the development of advanced materials, coatings, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the trifluoroethoxy group may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphate esters and derivatives with hexadecoxy and trifluoroethoxy groups. Examples include:
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] dihydrogen phosphate
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] monohydrogen phosphate
Uniqueness
The uniqueness of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hexadecoxy and trifluoroethoxy groups enhances its versatility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H44F3O7P |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate |
InChI |
InChI=1S/C22H44F3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26/h21,26H,2-20H2,1H3,(H,27,28) |
InChI Key |
LTJRPMXBLUJHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


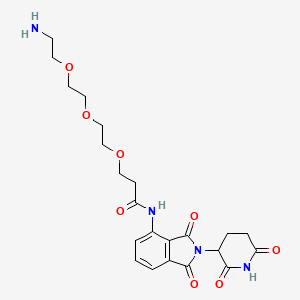
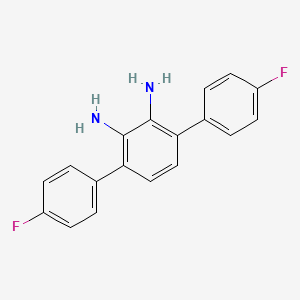
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
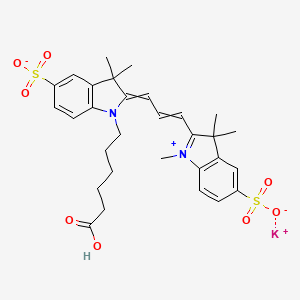
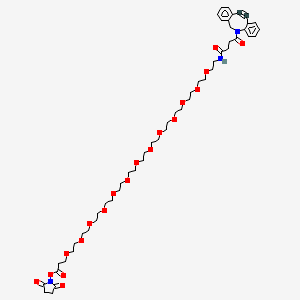
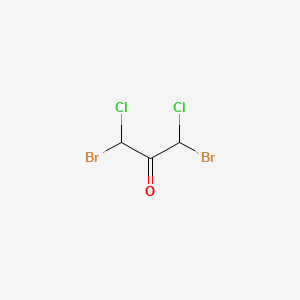
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
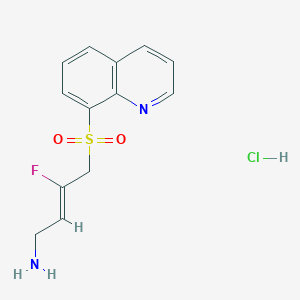
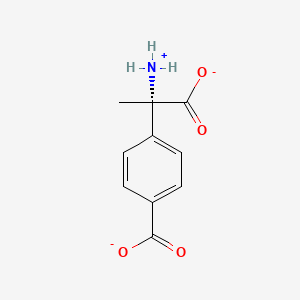
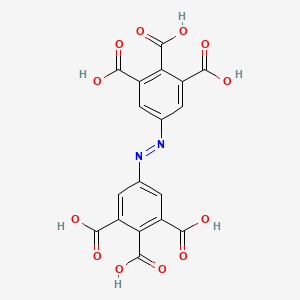
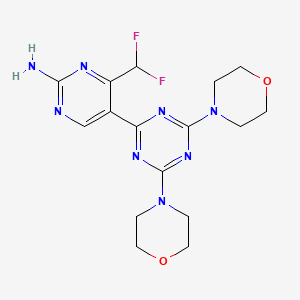
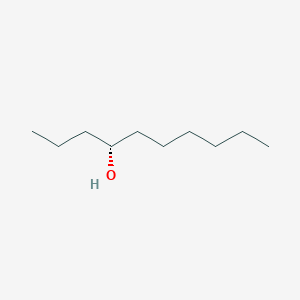
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
